molecular formula C12H11FN2O2 B4189581 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone

1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone

Cat. No.: B4189581
M. Wt: 234.23 g/mol
InChI Key: FXOYRSCZAMQPAG-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with an appropriate amine to form an intermediate, which is then cyclized to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like ethanol or dimethylformamide. The temperature and pressure conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone is unique due to the presence of the imidazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the fluorophenyl group and the hydroxy group further enhances its versatility in various applications .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(8(2)16)15(17)12(14-7)9-3-5-10(13)6-4-9/h3-6,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOYRSCZAMQPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)F)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.